![molecular formula C₁₇H₂₇NO₇ B1145099 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline CAS No. 173966-36-4](/img/no-structure.png)

1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

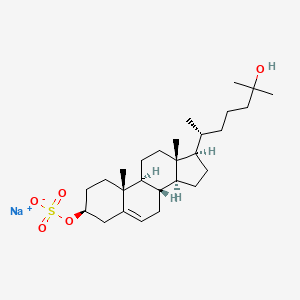

1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline, also known as DME-β-fructopyranose-L-proline, is a novel synthetic compound that has been developed for use in biomedical research. DME-β-fructopyranose-L-proline is a derivative of β-D-fructopyranose, which is a naturally occurring sugar found in fruits and vegetables. This compound has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and metabolic diseases.

Aplicaciones Científicas De Investigación

1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been used in several areas of scientific research, including cancer, inflammation, and metabolic diseases. In cancer research, 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been found to inhibit the growth of cancer cells in vitro. In particular, this compound has been studied for its potential to inhibit the growth of pancreatic cancer cells. In addition, 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been studied for its potential to reduce inflammation and improve metabolic health. In particular, this compound has been found to reduce inflammation in mouse models of obesity and to improve glucose metabolism in diabetic mice.

Mecanismo De Acción

The mechanism of action of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors on the surface of cells. In particular, 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been found to bind to the glucocorticoid receptor, which is a receptor involved in the regulation of inflammation and metabolic health. It is also believed that this compound may act as an antioxidant, which could explain its potential to reduce inflammation and improve metabolic health.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline are not yet fully understood. However, this compound has been found to inhibit the growth of cancer cells in vitro and to reduce inflammation and improve metabolic health in mouse models of obesity and diabetes. In addition, 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been found to bind to the glucocorticoid receptor, which is a receptor involved in the regulation of inflammation and metabolic health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline for laboratory experiments is that it is a highly pure compound that is easy to synthesize. In addition, this compound has been found to have a variety of potential therapeutic applications, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of metabolic health.

The main limitation of using 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline for laboratory experiments is that the exact mechanism of action of this compound is not yet fully understood. In addition, this compound has only been studied in vitro and in mouse models, so it is not yet known whether it will be effective in humans.

Direcciones Futuras

The potential of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline as a therapeutic agent is still being explored. Future research should focus on understanding the exact mechanism of action of this compound and determining whether it is effective in humans. In addition, further studies should be conducted to explore the potential therapeutic applications of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline, such as its potential to treat cancer, inflammation, and metabolic diseases. Finally, further research should also be conducted to optimize the synthesis of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline for maximum yield and purity.

Métodos De Síntesis

1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline is synthesized using a reaction between 1-methylethylidene-β-D-fructopyranose and L-proline. This reaction is conducted in an aqueous solution at pH 8. The resulting product is a highly pure compound with a molecular weight of 442.1 g/mol. The synthesis of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been optimized for maximum yield and purity.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the fructose moiety, followed by the coupling of the protected fructose with L-proline. The final step involves the deprotection of the fructose moiety to obtain the target compound.", "Starting Materials": [ "D-fructose", "L-proline", "Isopropylidene chloride", "Sodium methoxide", "Hydrochloric acid", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of fructose: D-fructose is treated with isopropylidene chloride in the presence of sodium methoxide to form 1,2-O-isopropylidene-D-fructose.", "Coupling of protected fructose with L-proline: 1,2-O-isopropylidene-D-fructose is reacted with L-proline in the presence of hydrochloric acid to form the protected target compound.", "Deprotection of fructose: The protected target compound is treated with methanol and diethyl ether in the presence of sodium bicarbonate and sodium chloride to remove the isopropylidene protecting group and obtain the final product." ] } | |

Número CAS |

173966-36-4 |

Nombre del producto |

1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline |

Fórmula molecular |

C₁₇H₂₇NO₇ |

Peso molecular |

357.4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)

![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1145039.png)